molecular formula C18H19ClN2O2 B587511 Halofenozide-d4 CAS No. 1794827-54-5

Halofenozide-d4

Cat. No. B587511
CAS RN: 1794827-54-5
M. Wt: 334.836
InChI Key: CNKHSLKYRMDDNQ-IRYCTXJYSA-N
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Description

Halofenozide-d4 is the isotope labelled analogue of Halofenozide . It’s an ecdysteroid agonist used for white grub control . Halofenozide functions by interfering with the normal growth and development in insects .


Molecular Structure Analysis

The molecular formula of Halofenozide-d4 is C18H15D4ClN2O2 . The structure includes a benzoylhydrazine structure . The InChI key is CNKHSLKYRMDDNQ-IRYCTXJYSA-N .


Physical And Chemical Properties Analysis

Halofenozide-d4 has a low aqueous solubility . Based on its chemical properties, it may have a tendency to leach to groundwater . It can be persistent in soil systems and, under certain conditions, may also persist in aquatic systems .

Mechanism of Action

Halofenozide-d4, like Halofenozide, acts as an ecdysteroid agonist . It mimics the biological action of the insect molting hormone 20-hydroxyecdysone . This causes impairments in larval ecdysis and adult fecundity .

Safety and Hazards

Halofenozide-d4 may cause an allergic skin reaction . It’s also toxic to aquatic life with long-lasting effects . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, it’s recommended to wash with plenty of soap and water .

Future Directions

Halofenozide, the non-labelled analogue of Halofenozide-d4, has shown potential in reducing malaria parasite infection in the mosquito vector . It’s able to induce anti-Plasmodium immune responses that limit Plasmodium ookinetes . This suggests potential future directions for the use of Halofenozide and possibly Halofenozide-d4 in malaria control .

properties

IUPAC Name

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKHSLKYRMDDNQ-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halofenozide-d4

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